molecular formula C17H14Cl2N4S B4281512 3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole

3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole

Cat. No.: B4281512
M. Wt: 377.3 g/mol
InChI Key: NCYNIQUYPFFMFE-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole is a synthetic organic compound with the molecular formula C17H14Cl2N4S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both the allyl and 2,6-dichlorobenzylthio groups. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

3-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4S/c1-2-9-23-16(12-5-4-8-20-10-12)21-22-17(23)24-11-13-14(18)6-3-7-15(13)19/h2-8,10H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYNIQUYPFFMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole
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3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole
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3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole
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3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole
Reactant of Route 5
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3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole
Reactant of Route 6
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3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole

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